molecular formula C22H30N6O2 B2982134 1,3-dimethyl-7-pentyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 378207-04-6

1,3-dimethyl-7-pentyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2982134
CAS RN: 378207-04-6
M. Wt: 410.522
InChI Key: HKFOVGUKOOMITG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dimethyl-7-pentyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as DPP, is a potent and selective inhibitor of phosphodiesterase-5 (PDE5). This molecule has been widely used in scientific research to investigate the role of PDE5 in various physiological and pathological processes.

Scientific Research Applications

Analgesic and Anti-inflammatory Activities

Research has identified certain derivatives of purine-2,6-dione as potent analgesic and anti-inflammatory agents. For example, studies on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with terminal carboxylic, ester, or amide moieties have shown significant analgesic activity, with some compounds being more active than acetylsalicylic acid in writhing and formalin tests. These compounds also exhibited phosphodiesterase (PDE) inhibitory activity, suggesting a potential mechanism of action (Zygmunt et al., 2015).

Antidepressant and Anxiolytic Properties

A different study on 8-aminoalkyl derivatives of purine-2,6-dione with arylalkyl, allyl, or propynyl substituents in position 7 revealed potential antidepressant and anxiolytic activities. Certain compounds within this series displayed significant effects in in vivo models of depression and anxiety, suggesting their utility as psychotropic agents with a focus on serotonin receptor modulation (Chłoń-Rzepa et al., 2013).

Serotonin Receptor Affinity

Further investigations into arylpiperazine derivatives of pyrimido[2,1-f]purine and their in vitro affinity for serotonin receptors have identified several compounds with high affinity for 5-HT1A and moderate to low affinity for 5-HT2A receptors. These studies highlight the potential of these compounds as pre- and postsynaptic 5-HT1A receptor antagonists or agonists, depending on the derivative, with applications in treating conditions like anxiety and depression (Jurczyk et al., 2004).

properties

IUPAC Name

1,3-dimethyl-7-pentyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O2/c1-4-5-9-12-28-18-19(24(2)22(30)25(3)20(18)29)23-21(28)27-15-13-26(14-16-27)17-10-7-6-8-11-17/h6-8,10-11H,4-5,9,12-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFOVGUKOOMITG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(N=C1N3CCN(CC3)C4=CC=CC=C4)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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